Acetic acid--non-2-en-4-ol (1/1)
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Overview
Description
Acetic acid–non-2-en-4-ol (1/1) is a chemical compound with the molecular formula C8H16O3. . This compound is a combination of acetic acid and non-2-en-4-ol in a 1:1 ratio. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid–non-2-en-4-ol (1/1) can be synthesized through the esterification reaction between acetic acid and non-2-en-4-ol. The reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Acetic acid+non-2-en-4-ol→Acetic acid–non-2-en-4-ol (1/1)+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–non-2-en-4-ol (1/1) involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and acetic acid.
Substitution: Amides and other esters.
Scientific Research Applications
Acetic acid–non-2-en-4-ol (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid–non-2-en-4-ol (1/1) is unique due to its specific combination of acetic acid and non-2-en-4-ol, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
817-03-8 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
acetic acid;non-2-en-4-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AYCSYBLSYWXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC)O.CC(=O)O |
Origin of Product |
United States |
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